molecular formula C16H16N2O4 B13428695 2-Hydroxy-4',5-diacetamido-diphenyl Ether

2-Hydroxy-4',5-diacetamido-diphenyl Ether

Cat. No.: B13428695
M. Wt: 300.31 g/mol
InChI Key: XGACQADXFCSLEB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether typically involves the reaction of appropriate phenolic and amide precursors under specific conditions. The synthetic route often includes the acetylation of amino groups and the formation of ether linkages . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pH, and the use of catalysts.

Chemical Reactions Analysis

2-Hydroxy-4’,5-diacetamido-diphenyl Ether undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether involves its interaction with specific molecular targets, such as tyrosine kinase receptors. By inhibiting these receptors, the compound can disrupt signaling pathways involved in cell proliferation and angiogenesis . This inhibition can lead to reduced tumor growth and metastasis in cancer therapy.

Comparison with Similar Compounds

2-Hydroxy-4’,5-diacetamido-diphenyl Ether can be compared with other similar compounds, such as:

The uniqueness of 2-Hydroxy-4’,5-diacetamido-diphenyl Ether lies in its dual functionality as both a phenolic and an amide derivative, allowing for diverse chemical reactions and applications.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

N-[4-(5-acetamido-2-hydroxyphenoxy)phenyl]acetamide

InChI

InChI=1S/C16H16N2O4/c1-10(19)17-12-3-6-14(7-4-12)22-16-9-13(18-11(2)20)5-8-15(16)21/h3-9,21H,1-2H3,(H,17,19)(H,18,20)

InChI Key

XGACQADXFCSLEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=CC(=C2)NC(=O)C)O

Origin of Product

United States

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